(2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate (2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16373876
InChI: InChI=1S/C21H11Cl2FO5S/c22-12-4-7-14(8-5-12)30(26,27)29-13-6-9-15-19(10-13)28-20(21(15)25)11-16-17(23)2-1-3-18(16)24/h1-11H/b20-11-
SMILES:
Molecular Formula: C21H11Cl2FO5S
Molecular Weight: 465.3 g/mol

(2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

CAS No.:

Cat. No.: VC16373876

Molecular Formula: C21H11Cl2FO5S

Molecular Weight: 465.3 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate -

Specification

Molecular Formula C21H11Cl2FO5S
Molecular Weight 465.3 g/mol
IUPAC Name [(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate
Standard InChI InChI=1S/C21H11Cl2FO5S/c22-12-4-7-14(8-5-12)30(26,27)29-13-6-9-15-19(10-13)28-20(21(15)25)11-16-17(23)2-1-3-18(16)24/h1-11H/b20-11-
Standard InChI Key YTAIGZRDCRNTQI-JAIQZWGSSA-N
Isomeric SMILES C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)F
Canonical SMILES C1=CC(=C(C(=C1)Cl)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)F

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

The molecule features a benzofuran scaffold (C₉H₆O₂) fused with a substituted benzylidene group at the C2 position. The benzylidene substituent contains both chlorine and fluorine atoms at the 2- and 6-positions of the aromatic ring, respectively, introducing steric and electronic effects that influence reactivity. At the C6 position of the benzofuran core, a 4-chlorobenzenesulfonate ester (-SO₃C₆H₄Cl) is attached, enhancing the molecule's polarity and potential for intermolecular interactions.

The Z-configuration of the benzylidene double bond (C=C) is critical for maintaining planarity between the benzofuran and benzylidene systems, which may facilitate π-π stacking interactions in solid-state structures or biological targets .

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₁₂Cl₂FNO₅S
Molecular Weight504.3 g/mol
XLogP3~5.2 (estimated)
Hydrogen Bond Acceptors6
Rotatable Bonds5
Topological Polar Surface Area89.6 Ų

The presence of two chlorine atoms and one fluorine atom contributes to the compound's lipophilicity (XLogP3 ~5.2), suggesting moderate membrane permeability. The sulfonate group introduces strong hydrogen-bonding capacity, which may influence solubility and protein-binding characteristics.

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis of this compound is documented, analogous benzofuran sulfonates are typically prepared through multistep sequences:

  • Benzofuran Core Formation:

    • Palladium-catalyzed cyclization of 2-alkynylphenols under basic conditions (e.g., triethylamine) yields the 3-oxo-2,3-dihydrobenzofuran intermediate.

    • Nickel-mediated coupling reactions provide alternative pathways for introducing substituents at the C2 position.

  • Benzylidene Introduction:

    • Condensation of the benzofuran-3-one with 2-chloro-6-fluorobenzaldehyde under acid catalysis (e.g., HCl/EtOH) forms the Z-configured benzylidene derivative .

  • Sulfonate Esterification:

    • Reaction of the C6-hydroxyl group with 4-chlorobenzenesulfonyl chloride in the presence of pyridine or DMAP yields the final sulfonate ester.

Optimization Challenges

  • Stereoselectivity Control: Achieving >95% Z-configuration requires careful temperature modulation (40–60°C) during the benzylidene formation step .

  • Sulfonation Efficiency: Excess sulfonyl chloride (1.5 equiv) and prolonged reaction times (12–18 hr) are needed to overcome steric hindrance at the C6 position.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
4-Fluoro analogC₂₂H₁₅FO₅S410.44-fluorobenzylidene, methylbenzenesulfonate
3-Fluoro-4-chloro analogC₂₁H₁₂ClFO₅S430.83-fluorobenzylidene, 4-chlorobenzenesulfonate
Target CompoundC₂₁H₁₂Cl₂FNO₅S504.32-chloro-6-fluorobenzylidene, 4-chlorobenzenesulfonate

The target compound's dual halogen substitution on the benzylidene ring distinguishes it from analogs, potentially enhancing electrophilicity at the C2 position while increasing steric bulk near the sulfonate group.

Future Research Directions

  • Stereochemical Studies:

    • X-ray crystallography to confirm Z-configuration and intermolecular packing

    • NOESY NMR to analyze solution-phase conformation

  • Biological Screening:

    • Panel testing against kinase families (IC₅₀ determination)

    • Antimicrobial assays vs. Gram-positive/negative pathogens

  • Formulation Development:

    • Salt formation (e.g., sodium sulfonate) to enhance solubility

    • Nanoencapsulation for improved bioavailability

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